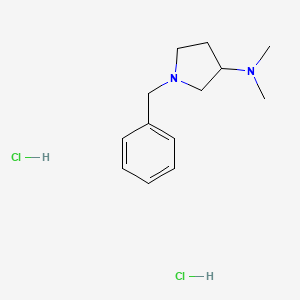

(R)-1-Benzyl-3-dimethylaminopyrrolidine dihydrochloride

CAS No.:

Cat. No.: VC17831720

Molecular Formula: C13H22Cl2N2

Molecular Weight: 277.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H22Cl2N2 |

|---|---|

| Molecular Weight | 277.23 g/mol |

| IUPAC Name | 1-benzyl-N,N-dimethylpyrrolidin-3-amine;dihydrochloride |

| Standard InChI | InChI=1S/C13H20N2.2ClH/c1-14(2)13-8-9-15(11-13)10-12-6-4-3-5-7-12;;/h3-7,13H,8-11H2,1-2H3;2*1H |

| Standard InChI Key | QFYKJDHVUCCZDE-UHFFFAOYSA-N |

| Canonical SMILES | CN(C)C1CCN(C1)CC2=CC=CC=C2.Cl.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Composition and Stereochemistry

(R)-1-Benzyl-3-dimethylaminopyrrolidine dihydrochloride features a pyrrolidine ring (a five-membered amine heterocycle) substituted at the 1-position with a benzyl group and at the 3-position with a dimethylamino group. The stereochemistry at the 3-position is designated as (R), conferring chirality critical for its role in asymmetric catalysis . The dihydrochloride salt form enhances stability and solubility in aqueous systems, as evidenced by its solubility profile in polar solvents .

The IUPAC name, (3R)-1-benzyl-N,N-dimethylpyrrolidin-3-amine dihydrochloride, reflects its structural hierarchy, while the SMILES notation provides a linear representation of its atomic connectivity . The compound’s LogP value of 3.36 indicates moderate lipophilicity, balancing solubility in organic and aqueous media .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 277.23 g/mol | |

| CAS Number | 1235058-59-9 | |

| LogP | 3.36 | |

| Solubility | Soluble in DMSO, water (10 mM) |

Synthesis and Preparation

Synthetic Pathways

The synthesis of (R)-1-Benzyl-3-dimethylaminopyrrolidine dihydrochloride typically begins with pyrrolidine derivatives, involving sequential alkylation and dimethylation steps. Benzylamine is introduced to the pyrrolidine ring via nucleophilic substitution, followed by dimethylation of the amino group using methylating agents like methyl iodide. The final dihydrochloride salt is formed by treating the free base with hydrochloric acid, a process optimized for yield and purity in solvents such as dichloromethane or tetrahydrofuran.

Critical to maintaining stereochemical integrity is the use of chiral auxiliaries or resolution techniques during the dimethylation step, ensuring the (R)-configuration is preserved. Reaction conditions, including temperature (−20°C to 25°C) and solvent polarity, are carefully controlled to minimize racemization.

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield Optimization |

|---|---|---|

| Benzylation | Benzyl chloride, K2CO3, DMF | 70–85% |

| Dimethylation | CH3I, NaH, THF, 0°C→RT | 65–80% |

| Salt Formation | HCl (g), Et2O, 0°C | >95% |

Applications in Asymmetric Synthesis

Role as a Chiral Ligand

The compound’s chiral pyrrolidine scaffold makes it a versatile ligand in transition-metal-catalyzed asymmetric reactions. For example, it facilitates enantioselective hydrogenation and cross-coupling reactions by coordinating to metals like palladium or rhodium, creating stereoselective environments. In hydroformylation reactions, its dimethylamino group enhances electron donation, improving catalytic activity and selectivity.

Catalytic Applications in Pharmaceuticals

(R)-1-Benzyl-3-dimethylaminopyrrolidine dihydrochloride has been employed in synthesizing chiral intermediates for β-blockers and antiviral agents. Its ability to induce high enantiomeric excess (ee >90%) in propargylamine synthesis underscores its value in producing optically active amines, critical for neurotransmitter analogs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume